molecular formula CF3(OCF2)4COOH<br>C6HF11O6 B13425444 Perfluoro-3,5,7,9-butaoxadecanoic acid CAS No. 39492-90-5

Perfluoro-3,5,7,9-butaoxadecanoic acid

Cat. No.: B13425444
CAS No.: 39492-90-5
M. Wt: 378.05 g/mol
InChI Key: RVMKCACFKFAJPS-UHFFFAOYSA-N
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Description

3,5,7,9-Tetraoxaundecafluorodecanoic acid is a perfluorinated compound known for its unique chemical structure and properties It is characterized by the presence of multiple fluorine atoms and ether linkages, making it highly stable and resistant to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,9-Tetraoxaundecafluorodecanoic acid typically involves the fluorination of precursor compounds containing ether linkages. One common method includes the reaction of perfluorinated alcohols with suitable reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques and equipment is essential to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,5,7,9-Tetraoxaundecafluorodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones or aldehydes, while reduction can produce perfluorinated alcohols.

Scientific Research Applications

3,5,7,9-Tetraoxaundecafluorodecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.

    Industry: It is utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.

Mechanism of Action

The mechanism of action of 3,5,7,9-Tetraoxaundecafluorodecanoic acid involves its interaction with molecular targets through its fluorinated and ether functional groups. These interactions can affect various biochemical pathways and processes. The compound’s high stability and resistance to degradation make it a valuable tool for studying long-term effects in biological and environmental systems.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid: Another perfluorinated compound with similar stability and applications.

    Perfluorodecanoic acid: Shares structural similarities but lacks the ether linkages present in 3,5,7,9-Tetraoxaundecafluorodecanoic acid.

    Perfluorobutanoic acid: A shorter-chain perfluorinated acid with different physical and chemical properties.

Uniqueness

3,5,7,9-Tetraoxaundecafluorodecanoic acid is unique due to its multiple ether linkages and high degree of fluorination. These features contribute to its exceptional stability, resistance to degradation, and distinctive reactivity compared to other perfluorinated compounds.

Properties

CAS No.

39492-90-5

Molecular Formula

CF3(OCF2)4COOH
C6HF11O6

Molecular Weight

378.05 g/mol

IUPAC Name

2-[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetic acid

InChI

InChI=1S/C6HF11O6/c7-2(8,1(18)19)20-4(12,13)22-6(16,17)23-5(14,15)21-3(9,10)11/h(H,18,19)

InChI Key

RVMKCACFKFAJPS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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